3-Bromo-2,5-difluorobenzyl bromide

Vue d'ensemble

Description

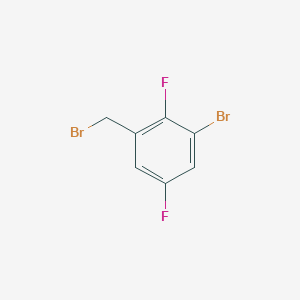

3-Bromo-2,5-difluorobenzyl bromide is a chemical compound with the molecular formula C7H5BrF2. It is a derivative of benzyl bromide, where the benzene ring is substituted with two fluorine atoms and one bromine atom, and the methyl group is substituted with a bromine atom .

Synthesis Analysis

The synthesis of 3-Bromo-2,5-difluorobenzyl bromide typically involves the reaction of 3,5-difluorobenzyl alcohol with a brominating agent . The reaction is carried out under controlled conditions to ensure the selective bromination of the methyl group .Molecular Structure Analysis

The molecular structure of 3-Bromo-2,5-difluorobenzyl bromide consists of a benzene ring substituted with two fluorine atoms at the 2 and 5 positions, a bromine atom at the 3 position, and a bromomethyl group .Chemical Reactions Analysis

As a benzyl bromide derivative, 3-Bromo-2,5-difluorobenzyl bromide can undergo various chemical reactions typical of this class of compounds. These include nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile .Physical And Chemical Properties Analysis

3-Bromo-2,5-difluorobenzyl bromide has a molecular weight of 207.02 g/mol . It has a density of 1.609 g/mL at 25 °C and a refractive index of 1.526 .Applications De Recherche Scientifique

1. Organic Synthesis and Chemical Transformations

- Regioflexible Substitution : Modern organometallic methods have been used to convert 1,3-difluorobenzene into various benzoic acids and bromobenzoic acids, demonstrating the potential of 3-Bromo-2,5-difluorobenzyl bromide in regioflexible substitution reactions (Schlosser & Heiss, 2003).

2. Structural and Material Sciences

- Crystal Structure Analysis : The synthesis and crystal structure of novel compounds like 2,9-bis(2,3-difluorobenzyl)-β-carbolineum bromide have been explored, showcasing the role of 3-Bromo-2,5-difluorobenzyl bromide in developing new materials with potential applications in various fields, including anticancer research (Mohideen et al., 2019).

3. Pharmaceutical and Medicinal Chemistry

- Photodynamic Therapy Applications : Research on zinc phthalocyanine compounds substituted with new benzenesulfonamide derivative groups, which include structures related to 3-Bromo-2,5-difluorobenzyl bromide, highlights their potential in photodynamic therapy for cancer treatment due to high singlet oxygen quantum yield (Pişkin, Canpolat, & Öztürk, 2020).

4. Photophysical Studies

- Singlet Mechanism for Photodissociation : Studies on bromo-3,5-difluorobenzene, a related compound, have provided insights into the C–Br photo-fragmentation process, which is critical for understanding the photophysical properties of compounds like 3-Bromo-2,5-difluorobenzyl bromide (Borg, 2007).

5. Antioxidant Properties

- Skin Cell Protection : Research on 3-Bromo-4,5-dihydroxybenzaldehyde, a compound structurally similar to 3-Bromo-2,5-difluorobenzyl bromide, has shown its effectiveness in protecting skin cells against oxidative damage through the Nrf2/HO-1 pathway (Ryu et al., 2019).

Mécanisme D'action

Target of Action

It’s known that benzylic bromides, such as 3-bromo-2,5-difluorobenzyl bromide, are often used in organic synthesis as electrophiles in reactions with various nucleophiles .

Mode of Action

3-Bromo-2,5-difluorobenzyl bromide, like other benzylic bromides, can undergo nucleophilic substitution reactions . In these reactions, a nucleophile attacks the carbon atom bonded to the bromine atom, leading to the displacement of the bromide ion and the formation of a new bond between the carbon atom and the nucleophile .

Biochemical Pathways

The compound can be used in the synthesis of bioactive molecules and drug molecules , which can then interact with various biochemical pathways.

Result of Action

As a building block in organic synthesis, it can be used to create a variety of bioactive molecules and drug molecules , which can have diverse effects at the molecular and cellular levels.

Action Environment

The action, efficacy, and stability of 3-Bromo-2,5-difluorobenzyl bromide can be influenced by various environmental factors. For instance, the compound should be stored under inert gas (nitrogen or Argon) at 2-8°C to maintain its stability . The reaction conditions, such as temperature and solvent, can also affect its reactivity and the outcome of the reactions it participates in .

Safety and Hazards

3-Bromo-2,5-difluorobenzyl bromide is classified as a flammable liquid and a skin corrosive . It can cause severe skin burns and eye damage. Safety precautions include avoiding breathing its dust/fume/gas/mist/vapours/spray, wearing protective gloves/clothing/eye protection/face protection, and storing it locked up .

Propriétés

IUPAC Name |

1-bromo-3-(bromomethyl)-2,5-difluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Br2F2/c8-3-4-1-5(10)2-6(9)7(4)11/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQZURNPHHLCTQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1CBr)F)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Br2F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-2,5-difluorobenzyl bromide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-methyl-1-(4-nitrophenyl)-1H,4H,7H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1449798.png)

![2-[4-Methyl-6-oxo-2-(pyridin-2-yl)-1,6-dihydropyrimidin-5-yl]acetic acid](/img/structure/B1449799.png)

![Benzo[b]thiophene-2-carboxamide, N-(aminoiminomethyl)-4-cyano-](/img/structure/B1449802.png)

![Ethyl 7-(4-chlorophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1449804.png)

![2-[5-amino-3-(2-furyl)-1H-pyrazol-1-yl]-6-propylpyrimidin-4(3H)-one](/img/structure/B1449807.png)

![2-Amino-6-[3-(hydroxymethyl)piperidin-1-YL]pyrimidin-4(3H)-one](/img/structure/B1449808.png)

![4-[(3-Ethynylphenyl)amino]-6-(2-methoxyethoxy)-7-quinazolinol](/img/structure/B1449813.png)

![3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B1449816.png)

![7-Amino-3-methylbenzo[d]isoxazol-6-ol](/img/structure/B1449818.png)